molecular formula C11H9ClO B175985 1-Chloro-2-methoxynaphthalene CAS No. 13101-92-3

1-Chloro-2-methoxynaphthalene

Cat. No.: B175985
CAS No.: 13101-92-3
M. Wt: 192.64 g/mol
InChI Key: RPURXCRKUMBNJK-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methoxy group at the second position. This compound is known for its unique aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-methoxynaphthalene can be synthesized through the chlorination of 2-methoxynaphthalene. The reaction typically involves the use of a chlorinating agent such as sulfuryl chloride (SO2Cl2) or molecular chlorine (Cl2) in the presence of a catalyst like ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

On an industrial scale, this compound can be produced by the chlorination of beta-naphthol followed by methylation. This method involves the initial chlorination of beta-naphthol to form 1-chloro-2-naphthol, which is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form 1-chloro-2-naphthol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2-methoxynaphthalene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxynaphthalene involves its interaction with various molecular targets. The chlorine atom and methoxy group influence the compound’s reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-naphthol
  • 2-Methoxynaphthalene
  • 1-Bromo-2-methoxynaphthalene

Uniqueness

1-Chloro-2-methoxynaphthalene is unique due to the presence of both a chlorine atom and a methoxy group on the naphthalene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .

Biological Activity

1-Chloro-2-methoxynaphthalene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom and a methoxy group on the naphthalene ring, which may influence its reactivity and biological interactions. Its chemical structure can be represented as follows:

C11H9ClO\text{C}_{11}\text{H}_{9}\text{ClO}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, mutagenicity, and potential therapeutic applications.

Cytotoxicity

This compound has shown significant cytotoxic effects against several cancer cell lines. A study reported that derivatives of naphthalene, including this compound, exhibited antiproliferative activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, particularly at the Pre-G1 phase .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG215Induction of apoptosis
MCF-712Cell cycle arrest

Mutagenicity

Research indicates that this compound possesses mutagenic properties. In studies involving Salmonella typhimurium, it was found to induce mutations in the presence of metabolic activation. Additionally, it caused a significant increase in sex-linked recessive lethal mutations in Drosophila melanogaster and gene mutations in L5178Y mouse lymphoma cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G1/S transition.
  • Reactive Metabolites : The presence of halogen atoms may facilitate the formation of reactive metabolites that interact with cellular macromolecules.

Case Studies

Several case studies highlight the implications of this compound in pharmacological research:

  • Anticancer Research : A study evaluated various naphthalene derivatives for their VEGFR-2 inhibitory activities. Among them, compounds similar to this compound showed promising results in inhibiting tumor growth by targeting angiogenesis pathways .
  • Toxicological Studies : Long-term exposure studies in rodents revealed significant toxicity at higher doses, with observed effects including necrosis in various organs and alterations in hematopoietic tissues. These findings underscore the need for caution when considering therapeutic applications .

Properties

IUPAC Name

1-chloro-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPURXCRKUMBNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468658
Record name 1-Chloro-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13101-92-3
Record name 1-Chloro-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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